N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide
Description
N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound with the molecular formula C12H13N3O2S2. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Properties
IUPAC Name |
N-[5-[(3-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-8(16)13-11-14-15-12(19-11)18-7-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPLZCONAQDVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 3-methoxybenzyl chloride with potassium thiocyanate to form 3-methoxybenzyl thiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 5-(3-methoxybenzyl)-1,3,4-thiadiazole-2-thiol. Finally, the thiol compound is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides, while reduction of the nitro group would yield amines .
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties, primarily due to the presence of the thiadiazole moiety, which is associated with diverse biological activities such as:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide has demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored. Research indicates that derivatives of thiadiazoles can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell signaling pathways .
- Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been validated in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes, presenting a pathway for the treatment of inflammatory diseases .
Synthesis and Derivatization
The synthesis of this compound involves several steps:
- Formation of Thiadiazole Ring : The initial step typically involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate reagents to form the core structure.
- Substitution Reactions : The introduction of the methoxybenzyl sulfanyl group is achieved through nucleophilic substitution reactions.
- Acetamide Formation : Finally, acetic anhydride is used to introduce the acetamide functional group.
This multi-step synthesis allows for further derivatization and functionalization opportunities in organic chemistry .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at varying concentrations, suggesting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound induced apoptosis in human breast cancer cell lines. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Potential for Future Research
Given its diverse applications and promising biological activities, further research into this compound is warranted. Areas for future exploration include:
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Further elucidating the precise mechanisms underlying its biological activities.
- Structure-Activity Relationship Studies : Investigating how modifications to its structure affect biological activity.
Mechanism of Action
The mechanism of action of N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure but with different functional groups and properties.
Bosentan Related Compound D: Shares some structural similarities but is used in different applications.
2-Bromoethylamine: Another compound with distinct functional groups and reactivity.
Uniqueness
N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on its anticancer properties.
Chemical Structure and Synthesis
The molecular formula of this compound is C12H13N3O2S2. The synthesis typically involves several steps:
- Formation of 3-Methoxybenzyl Thiocyanate : Reacting 3-methoxybenzyl chloride with potassium thiocyanate.
- Synthesis of Thiadiazole : The thiocyanate is treated with hydrazine hydrate to yield 5-(3-methoxybenzyl)-1,3,4-thiadiazole-2-thiol.
- Acetylation : The thiol compound undergoes acetylation with acetic anhydride to produce the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors involved in cancer cell proliferation and survival. Research indicates that derivatives of thiadiazoles can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including this compound:
- Cell Lines Tested : The compound has shown activity against various cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma) using MTT assays .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | TBD | Apoptosis induction |
| N-{5-(2-Methoxybenzylidene)amino}-1,3,4-thiadiazol-2-ylsulfonamide | BT474 | 0.794 | Caspase activation |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF7 | 0.28 | Cell cycle arrest |
Apoptosis Induction
In vitro studies have demonstrated that certain derivatives can induce apoptosis by activating caspases 3 and 9 in breast cancer cell lines . For example:
- Caspase Activation : Compounds like 4b and 4c significantly enhanced caspase activity in MCF7 cells compared to controls.
Cytotoxicity Studies
A study assessed the cytotoxicity of various thiadiazole derivatives against different cancer cell lines:
- Results : Compounds exhibited dose-dependent growth inhibition with IC50 values indicating significant potency against targeted cell lines .
Case Studies
- Study on Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The study highlighted the importance of substituents on the phenyl ring for enhancing cytotoxic activity against MCF7 and other cancer cell lines .
- Mechanistic Insights : Research indicated that some derivatives could inhibit tubulin polymerization and down-regulate key proteins involved in cell survival pathways such as VEGFA .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under reflux to form the 1,3,4-thiadiazole core.
- Step 2 : Alkylation with 3-methoxybenzyl chloride or bromide in polar aprotic solvents (e.g., DMF, THF) at 60–80°C to introduce the sulfanyl group .
- Key Factors :
- Temperature control (±2°C) to minimize side reactions.
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) .
Q. How can advanced spectroscopic techniques confirm the structure and purity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks for the thiadiazole ring (δ 7.8–8.2 ppm for S–C=N protons), acetamide carbonyl (δ 170–175 ppm), and methoxybenzyl substituents (δ 3.8 ppm for OCH3) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., S–C bonds ≈1.68 Å, confirming thiadiazole geometry) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
Advanced Research Questions
Q. What in vitro models are appropriate for evaluating biological activity, and how can contradictory data between assays be resolved?
- Assay Selection :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with ciprofloxacin as a positive control .
- Anticancer : MTT assay (IC50 in HepG2 or MCF-7 cells) with cisplatin comparators .
- Data Contradictions :
- Example : Discrepancies in IC50 values may arise from cell line heterogeneity or solvent interference (DMSO >1% cytotoxicity). Validate via dose-response curves and orthogonal assays (e.g., apoptosis markers) .
Q. How does the substitution pattern on the thiadiazole ring influence pharmacological activity?
- Structure-Activity Relationship (SAR) Insights :
- Critical Substituents :
- 3-Methoxybenzyl : Enhances lipophilicity (logP ≈2.5) and membrane permeability .
- Acetamide at C2 : Stabilizes hydrogen bonding with target enzymes (e.g., carbonic anhydrase IX) .
- Modifications :
- Replace methoxy with halogen (Cl, F) to boost electrophilicity and target engagement .
- Introduce sulfonamide groups at C5 to improve water solubility .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?
- Scale-Up Challenges :
- Low Yield in Alkylation : Optimize stoichiometry (1.2 equivalents of 3-methoxybenzyl halide) and use phase-transfer catalysts (e.g., TBAB) .
- Purification Bottlenecks : Switch from column chromatography to fractional crystallization (ethanol/water) .
- Quality Control : Implement in-process LC-MS monitoring to detect intermediates and byproducts .
Comparative and Mechanistic Questions
Q. How does this compound compare to structurally similar thiadiazole derivatives in targeting cancer pathways?
- Key Comparisons :
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Target Compound | 3-Methoxybenzylsulfanyl | Antiproliferative (IC50 = 8.2 µM in MCF-7) |
| Analog A | 4-Chlorobenzylsulfanyl | Improved CA IX inhibition (Ki = 12 nM) |
| Analog B | Sulfonamide at C5 | Enhanced aqueous solubility (logS = -2.1) but reduced potency |
Q. What mechanistic insights explain its interaction with carbonic anhydrase isoforms?
- Binding Mode :
- The acetamide carbonyl forms hydrogen bonds with Thr199 and Glu106 in CA IX.
- The methoxybenzyl group occupies a hydrophobic pocket near Val121, reducing off-target binding .
- Validation : Molecular docking (AutoDock Vina) and MD simulations (100 ns trajectories) to assess stability .
Experimental Design and Optimization
Q. How can reaction conditions be optimized for greener synthesis?
- Sustainable Strategies :
- Replace DMF with cyclopentyl methyl ether (CPME) as a biodegradable solvent .
- Microwave-assisted synthesis (100 W, 80°C) to reduce reaction time from 12 h to 2 h .
- Metrics : Calculate E-factor (kg waste/kg product) to benchmark against traditional methods .
Data Reproducibility and Validation
Q. What protocols ensure reproducibility in biological assays?
- Standardization :
- Pre-treat cells with identical passage numbers (≤20) and serum batches.
- Use internal controls (e.g., staurosporine for apoptosis assays) .
- Data Reporting : Follow MIAME guidelines for omics data and ARRIVE for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
